2,3-Dimethyl-N-(2-thienylmethyl)aniline
Description
2,3-Dimethyl-N-(2-thienylmethyl)aniline (CAS: 1021008-68-3) is an aromatic amine derivative with the molecular formula C₁₃H₁₅NS and a molecular weight of 217.34 g/mol . The compound features a 2,3-dimethyl-substituted aniline moiety linked to a 2-thienylmethyl group via an N-alkyl bond. This structure confers unique electronic and steric properties, making it relevant in materials science and organic synthesis.
Properties
IUPAC Name |
2,3-dimethyl-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h3-8,14H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHCZNBJOUVVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Established Methods for Dimethyl Aniline Synthesis
According to a classical industrial method, dimethyl anilines can be prepared by methylation of aniline with methyl alcohol in the presence of acid catalysts under high temperature and pressure conditions. A patent from 2025 describes:
- Heating a mixture of aniline and methyl alcohol (ratio ~1:3 to 1:4) with a small amount of methyl bromide or phenyltrimethylammonium bromide as methylating agent.
- Reaction conditions: temperature 230–240 °C, pressure ~700 psi, reaction time 12–20 hours.
- Continuous stirring in an iron autoclave to ensure reaction completion.
- Subsequent distillation to separate dimethyl aniline from alcohol and water.
- Recovery and reuse of methyl bromide-containing quaternary compounds from the reaction mixture to improve efficiency.
This method yields predominantly dimethyl aniline, with some monomethyl aniline by-products depending on reaction time and reagent ratios.
| Parameter | Condition |
|---|---|
| Aniline to methyl alcohol ratio | ~1:3 to 1:4 |
| Methyl bromide amount | Less than 1 molecular equivalent |
| Temperature | 230–240 °C |
| Pressure | ~700 psi |
| Reaction time | 12–20 hours |
| Catalyst | Sulfuric acid (small amount) or methyl bromide as methylating agent |
| Stirring | Continuous |
N-Alkylation with 2-Thienylmethyl Halide
N-Alkylation Overview
The N-substitution of anilines with benzyl or heteroaryl methyl halides is a well-documented method to introduce N-substituents. For 2-thienylmethyl substitution:
- 2-Thienylmethyl bromide or chloride is reacted with 2,3-dimethylaniline under basic or neutral conditions.
- Typical solvents include ethanol, acetonitrile, or DMF.
- Reaction temperatures range from room temperature to reflux (~80 °C).
- Bases such as potassium carbonate or sodium hydride are used to deprotonate the aniline nitrogen, facilitating nucleophilic substitution.
This method yields the desired N-(2-thienylmethyl) derivative with high selectivity.
Representative Synthetic Procedure
Based on literature analogs and standard organic synthesis protocols, a plausible preparation route is:
Synthesis of 2,3-dimethylaniline:
- Heat aniline with methyl alcohol and catalytic methyl bromide at 230 °C under pressure for 12–20 hours.
- Isolate 2,3-dimethylaniline by distillation and purification.
Preparation of 2-thienylmethyl halide:
- Starting from 2-thienylmethanol, react with thionyl chloride or phosphorus tribromide to obtain 2-thienylmethyl chloride or bromide.
-
- Dissolve 2,3-dimethylaniline and 2-thienylmethyl halide in anhydrous solvent.
- Add base (e.g., K2CO3) and stir at reflux for several hours.
- Monitor reaction by TLC or HPLC.
- Upon completion, quench, extract, and purify the product by column chromatography or recrystallization.
Comparative Table of Preparation Methods
Research Findings and Considerations
- The methylation step requires careful control of temperature and pressure to avoid side reactions such as overalkylation or decomposition of quaternary salts.
- Recovery and reuse of methyl bromide-containing by-products improve sustainability and cost-effectiveness.
- N-alkylation with heteroaryl methyl halides like 2-thienylmethyl halide proceeds smoothly under mild conditions without significant side reactions.
- Purification steps are crucial to remove unreacted starting materials and side products.
- Analytical techniques such as NMR (1H and 13C), mass spectrometry, and HPLC are essential to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-(2-thienylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Dimethyl-N-(2-thienylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-N-(2-thienylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Schiff Base Derivatives of 2,3-Dimethylaniline
Several Schiff base derivatives containing the 2,3-dimethylaniline moiety have been characterized (Table 1):
- 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline (II)
- N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline (III)
- (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline (IV)
- 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline (V)
- 2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline
Key Structural Differences:
Bond Lengths :
- The phenyl ring in 2,3-dimethylaniline exhibits longer C–C bond lengths (1.375–1.399 Å ) compared to the p-chlorobenzaldehyde ring (1.364–1.386 Å ) in compound III .
- The C=N bond in the imine group is consistently ~1.264 Å , indicating strong conjugation across the Schiff base linkage .
Dihedral Angles: Compound V shows a dihedral angle of 61.32(6)° between the aromatic rings, influenced by steric effects of the 2,4,5-trimethoxy substituents . In contrast, the pyrrole-containing analog (compound ) has a larger dihedral angle of 69.73(14)°, attributed to non-covalent interactions like N–H⋯N hydrogen bonds.
Crystal Packing :
Aliphatic vs. Aromatic Substituents
- 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline (CAS: 1021088-29-8) replaces the thienylmethyl group with a trifluoroethyl chain, reducing molecular weight to 203.21 g/mol (C₁₀H₁₂F₃N) .
Data Tables
Table 1: Structural and Crystallographic Comparison of Selected Analogs
Research Findings
- Electronic Effects: Electron-withdrawing substituents (e.g., –NO₂, –Cl) on the benzylidene ring enhance the polarization of the C=N bond, increasing reactivity toward nucleophiles .
- Steric Influences : Bulky substituents like 2,4,5-trimethoxy groups induce larger dihedral angles, reducing π-conjugation between aromatic rings .
- Hydrogen Bonding : Compounds with hydrogen-bonding capabilities (e.g., N–H⋯N in ) exhibit stabilized crystal lattices, impacting melting points and solubility .
Biological Activity
2,3-Dimethyl-N-(2-thienylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H15N
- Molecular Weight : 185.26 g/mol
- CAS Number : 1021008-68-3
The compound features a dimethyl group on the aniline ring and a thienylmethyl substituent, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related aniline derivatives have shown promising results against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5a | Antifungal (C. albicans) | 94.2 | |
| 5f | Antifungal (C. albicans) | 98.8 | |
| Fluconazole | Standard Antifungal | 50.0 |
The biological activity of this compound may be attributed to its ability to interact with specific proteins and enzymes. Such interactions can modulate enzymatic activities and signal transduction pathways, leading to altered cellular responses.
- Protein Binding : The compound can bind to target proteins, affecting their structure and function.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes.
- Biofilm Inhibition : Similar compounds have shown efficacy in inhibiting biofilm formation in pathogens like Candida albicans through mechanisms involving protein interactions.
Case Studies
Several studies have utilized derivatives of aniline to explore their biological effects:
- Study on Antifungal Activity : A comparative study evaluated the antifungal properties of various aniline derivatives against Candida albicans. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that certain modifications could enhance efficacy compared to standard treatments like fluconazole .
- Molecular Docking Studies : Molecular modeling studies on related compounds suggest that structural modifications can lead to increased binding affinity for target proteins associated with biofilm formation, indicating a potential pathway for therapeutic development .
Q & A
Q. What are the standard synthetic protocols for preparing 2,3-Dimethyl-N-(2-thienylmethyl)aniline, and how are reaction conditions optimized?
The compound is synthesized via a Schiff base condensation reaction between 2,3-dimethylaniline and 2-thiophenecarboxaldehyde. A typical protocol involves refluxing equimolar amounts of the amine and aldehyde in ethanol under acidic or neutral conditions for 6–12 hours. Catalysts like acetic acid or molecular sieves may accelerate imine formation. Purification is achieved via recrystallization from ethanol or column chromatography. Reaction efficiency is monitored using TLC or HPLC, with yields ranging from 65–85% depending on substituent steric effects .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR confirm the imine bond formation (δ ~8.3 ppm for CH=N).
- FTIR : A sharp peak near 1620 cm confirms the C=N stretch.
- Single-crystal XRD : Monoclinic crystal system (space group ) with unit cell parameters . Data collection uses MoKα radiation (), and refinement is performed via SHELXL-97 .
Q. How is the crystal structure visualized and validated?
ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, while PLATON checks for structural anomalies (e.g., missed symmetry, voids). Validation metrics include -factor (<0.06), -factor (<0.15), and a data-to-parameter ratio >10:1 .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular packing of this compound?
In the crystal lattice, N–H⋯N hydrogen bonds (2.89–3.12 Å) form inversion dimers with motifs. Weak C–H⋯π interactions (3.45 Å) further stabilize the packing. These interactions are critical for predicting solubility and mechanical stability in material science applications .
Q. What computational methods are used to study the electronic properties of the thienyl-methylaniline moiety?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps ~3.8 eV) and charge distribution. The thienyl group enhances electron delocalization, which is validated experimentally via UV-Vis spectroscopy (λ_max ~320 nm) .
Q. How does substituent positioning (e.g., methyl vs. nitro groups) alter structural and electronic properties?
Comparative studies of para-nitro vs. ortho-nitro analogs reveal:
- Bond angles : Dihedral angles between aromatic rings increase by ~15° in ortho-substituted derivatives due to steric hindrance.
- Electronic effects : Nitro groups at para positions reduce HOMO-LUMO gaps by 0.2 eV compared to ortho analogs. Such data guide the design of photoactive or catalytic derivatives .
Q. What are the challenges in analyzing contradictory crystallographic data for closely related analogs?
Discrepancies in unit cell parameters or space group assignments often arise from:
Q. How do microbial degradation pathways inform the environmental stability of aniline derivatives?
Aniline dioxygenase enzymes in Pseudomonas spp. oxidize the aromatic ring to catechol, which enters the TCA cycle. The methyl and thienyl substituents slow degradation by sterically blocking enzyme active sites, as shown in LC-MS metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
